ethyl (2S)-2-methylpentanoate
CAS No.: 28959-02-6
Cat. No.: VC21209802
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28959-02-6 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | ethyl (2S)-2-methylpentanoate |
Standard InChI | InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Standard InChI Key | HZPKNSYIDSNZKW-ZETCQYMHSA-N |
Isomeric SMILES | CCC[C@H](C)C(=O)OCC |
SMILES | CCCC(C)C(=O)OCC |
Canonical SMILES | CCCC(C)C(=O)OCC |
Introduction
Physical and Chemical Properties
Fundamental Physical Parameters
While specific physical data for ethyl (2S)-2-methylpentanoate is limited in the literature, properties can be reasonably extrapolated from structurally similar compounds. Based on structural analogy with ethyl (2S)-2-methyl-3-oxo-pentanoate, we can establish approximate physical parameters as shown in Table 1.
Table 1: Estimated Physical Properties of Ethyl (2S)-2-Methylpentanoate
Spectroscopic Characteristics
The stereochemical configuration of ethyl (2S)-2-methylpentanoate can be confirmed through various spectroscopic techniques including chiral gas chromatography with β-cyclodextrin columns, similar to the methods used for analyzing ethyl 2-methylbutanoate enantiomers . The specific optical rotation ([α]D) would be expected to have a negative value, consistent with other (S)-configured similar esters.
Synthesis and Preparation Methods
Stereoselective Synthetic Approaches
The synthesis of ethyl (2S)-2-methylpentanoate requires stereoselective approaches to ensure the desired (S) configuration at the C2 position. While specific literature on the synthesis of this exact compound is limited, several potential routes can be adapted from related compounds.
Enzymatic Resolution Approaches
An alternative approach for obtaining the pure (S) enantiomer could involve enzymatic resolution of the racemic mixture. Lipases have demonstrated high stereoselectivity in the resolution of similar chiral esters and could potentially be employed for ethyl (2S)-2-methylpentanoate production. This approach would involve:
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Synthesis of the racemic ethyl 2-methylpentanoate
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Enzymatic hydrolysis using a selective lipase that preferentially acts on one enantiomer
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Separation of the unreacted ester from the hydrolyzed acid
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Recovery of the desired (S) enantiomer with high optical purity
Applications and Uses
Fragrance and Flavor Applications
Based on the organoleptic properties of related compounds, ethyl (2S)-2-methylpentanoate likely possesses significant potential in the fragrance and flavor industries. The compound ethyl (2S)-2-methylbutanoate, which differs by only one carbon atom in the alkyl chain, exhibits distinctive fruity aroma characteristics with notes of green apple (Granny Smith) and strawberry . By extension, ethyl (2S)-2-methylpentanoate would likely possess similar fruity characteristics, potentially with nuanced differences due to the extended carbon chain.
Organoleptic Properties
Sensory Characteristics
The organoleptic properties of ethyl (2S)-2-methylpentanoate can be reasonably inferred from structurally similar compounds, particularly ethyl (2S)-2-methylbutanoate. The latter exhibits distinctive fruity aroma characteristics with specific notes of green apple (Granny Smith) and strawberry, in contrast to the racemic mixture which presents a less defined, more caustic fruity-solvent odor .
Olfactory Threshold
For comparison, the olfactory threshold of ethyl (2S)-2-methylbutanoate in dilute alcohol solution was determined to be 1.53 μg/L, significantly lower than the threshold of the racemic mixture (2.60 μg/L) . This suggests that the pure (S) enantiomer possesses greater olfactory potency. By extension, ethyl (2S)-2-methylpentanoate would likely demonstrate a lower olfactory threshold than its racemic counterpart, although the absolute values would need experimental determination.
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